molecular formula C9H14BNO4 B12047093 2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12047093
M. Wt: 211.03 g/mol
InChI Key: VYHBJTPGBOGZLT-SNAWJCMRSA-N
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Description

2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound. This compound is of interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and materials science. The presence of boron in its structure imparts unique chemical properties that can be exploited for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids or boronates with suitable organic precursors under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the boronic acid reacts with an appropriate halide or pseudohalide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and greener solvents can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the compound into boron-containing alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols or amines.

Scientific Research Applications

2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.

    Biology: The compound can be used in the development of boron-based drugs and as a tool for studying boron metabolism in biological systems.

    Industry: The compound can be used in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of 2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and proteins that contain active sites capable of binding boron. This interaction can lead to the inhibition or activation of these enzymes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific boron-containing structure, which imparts unique chemical properties not found in other similar compounds. This makes it particularly valuable for applications that require boron-specific interactions, such as BNCT and the synthesis of boron-containing materials.

Properties

Molecular Formula

C9H14BNO4

Molecular Weight

211.03 g/mol

IUPAC Name

2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C9H14BNO4/c1-3-4-5-10-14-8(12)6-11(2)7-9(13)15-10/h4-5H,3,6-7H2,1-2H3/b5-4+

InChI Key

VYHBJTPGBOGZLT-SNAWJCMRSA-N

Isomeric SMILES

B1(OC(=O)CN(CC(=O)O1)C)/C=C/CC

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C=CCC

Origin of Product

United States

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